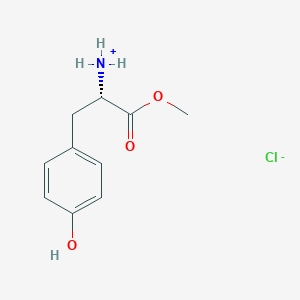

L-フェニルアラニンアミド塩酸塩

概要

説明

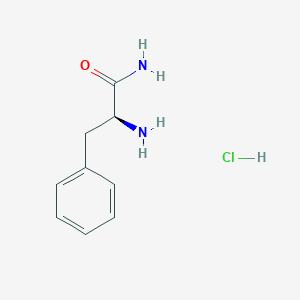

L-Phenylalaninamide hydrochloride is a compound with the molecular formula C9H12N2O·HCl . It is a white to off-white powder or crystal . It is an amino acid amide .

Molecular Structure Analysis

The molecular weight of L-Phenylalaninamide hydrochloride is 200.67 . The InChI key is KLHLGTPNBQXSJT-QMMMGPOBSA-N . The SMILES string representation is Cl.NC(CC1=CC=CC=C1)C(N)=O .Physical and Chemical Properties Analysis

L-Phenylalaninamide hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +15.0 to +23.0 degrees (C=2, H2O) . It is soluble in water . Its melting point is 234 °C .科学的研究の応用

アミノ酸アミド

この化合物は、アミノ酸アミドです . アミノ酸アミドは、ペプチド構造と機能の研究、新規ペプチドミメティックの設計、酵素阻害剤の合成など、生物学的研究において幅広い用途を持っています。

エナンチオ分離

L-フェニルアラニンアミドは、ダンシルアミノ酸のエナンチオ分離に使用できます . エナンチオ分離は、鏡像異性体と重ね合わせることができないキラル分子を分離するプロセスです。これは、化学、生物学、医学の多くの分野で重要です。

リガンド交換キャピラリー電気クロマトグラフィー(LE-CEC)

この化合物は、リガンド交換キャピラリー電気クロマトグラフィー(LE-CEC)によるダンシルアミノ酸のエナンチオ分離のための新しいタイプのキラルモノリスカラムの開発に使用されています . LE-CECは、リガンドへの親和性に基づいてイオンを分離するために分析化学で使用される技術です。

チロシナーゼ阻害活性

研究によると、L-フェニルアラニンアミドの誘導体であるコジ酸-フェニルアラニンアミドは、優れたチロシナーゼ阻害活性を示すことがわかっています . チロシナーゼは、メラニン(肌や髪の色素)の生成に関与する酵素です。この酵素の阻害剤は、色素沈着に関連する疾患の治療に潜在的な用途を持つ可能性があります。

プロラクチン放出

別の研究では、C末端フェニルアラニンアミドの芳香族環が修飾されたプロラクチン放出ペプチドアナログは、生物学的特性を持つことがわかりました . プロラクチンは、代謝、免疫系の調節、膵臓の発達など、さまざまな重要な機能に役割を果たすホルモンです。

Safety and Hazards

作用機序

Target of Action

L-Phenylalaninamide hydrochloride, also known as H-Phe-NH2.HCl, is an amino acid amide . It is a derivative of the essential amino acid phenylalanine It’s parent compound, l-phenylalanine, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Mode of Action

L-Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also involved in the production of dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and memory .

Biochemical Pathways

It is a precursor in the synthesis of melanin, dopamine, norepinephrine, and thyroxine . In engineered E. coli strains, L-Phenylalanine is produced through the shikimate (SHIK) and L-Phe branch pathways .

Result of Action

It is used by the brain to produce norepinephrine, which transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .

生化学分析

Biochemical Properties

L-Phenylalaninamide hydrochloride is an amino acid amide . It is soluble in water and has a melting point of 234 °C The compound is involved in various biochemical reactions

Cellular Effects

The cellular effects of L-Phenylalaninamide hydrochloride are not well-studied. It is known that phenylalanine, the parent compound of L-Phenylalaninamide hydrochloride, plays a crucial role in various cellular processes. For instance, phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents .

Molecular Mechanism

It is known that phenylalanine, the parent compound, exerts its effects primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions .

Metabolic Pathways

L-Phenylalaninamide hydrochloride is likely involved in the phenylalanine metabolic pathway. Phenylalanine is first transaminated to phenylpyruvic acid, which can then be reduced to phenyllactic acid .

Subcellular Localization

It is known that phenylalanine ammonia-lyases (PALs), which are involved in the metabolism of phenylalanine, are localized in both the cytosol and the endoplasmic reticulum .

特性

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474604 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65864-22-4 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

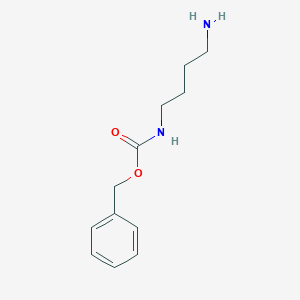

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-Phenylalaninamide hydrochloride in the synthesis of Frakefamide?

A: L-Phenylalaninamide hydrochloride serves as a crucial building block in the synthesis of Frakefamide []. This tetrapeptide incorporates L-Phenylalaninamide as its C-terminal residue, contributing to the overall structure and potentially influencing the molecule's biological activity.

Q2: How does the synthetic process described in the research paper benefit from the use of isobutyl chloroformate in peptide bond formation?

A: The research highlights the use of isobutyl chloroformate as a coupling agent in mixed anhydride peptide synthesis []. This method is particularly advantageous for large-scale production due to the surprising stability of the formed mixed anhydrides, even at low temperatures (-10°C). This stability simplifies the process, reduces racemization of the coupling products, and contributes to the high yield and purity of the final Frakefamide product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)